![molecular formula C12H13NO4 B7557101 methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate](/img/structure/B7557101.png)
methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate, commonly known as HPPA methyl ester, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activities.
Mechanism of Action
The mechanism of action of HPPA methyl ester is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HPPA methyl ester has also been shown to scavenge free radicals and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
HPPA methyl ester has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. HPPA methyl ester has also been reported to improve memory and cognitive function in animal models.
Advantages and Limitations for Lab Experiments
HPPA methyl ester has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. HPPA methyl ester also exhibits low toxicity, making it suitable for in vitro and in vivo experiments. However, one limitation of HPPA methyl ester is its limited solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of HPPA methyl ester. One potential direction is to investigate its use as a potential drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore its use as a drug delivery system for the delivery of therapeutic agents to the brain. Further studies are also needed to fully understand the mechanism of action of HPPA methyl ester and its potential side effects.
Synthesis Methods
HPPA methyl ester can be synthesized by the reaction of 4-hydroxyphenylpyruvic acid and methyl glycinate in the presence of a catalyst. This reaction produces HPPA methyl ester with a yield of around 80%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
HPPA methyl ester has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. HPPA methyl ester has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-12(16)8-13-11(15)7-4-9-2-5-10(14)6-3-9/h2-7,14H,8H2,1H3,(H,13,15)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGBTJWPGJGLBQ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C=CC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)/C=C/C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.